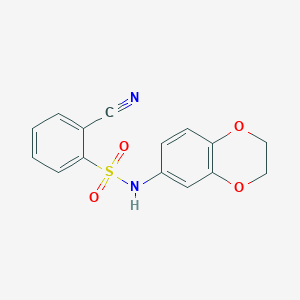

![molecular formula C18H21N5O B5545283 2-{[3-(1-乙基-1H-咪唑-2-基)哌啶-1-基]羰基}-1H-苯并咪唑](/img/structure/B5545283.png)

2-{[3-(1-乙基-1H-咪唑-2-基)哌啶-1-基]羰基}-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those structurally related to 2-{[3-(1-Ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole, typically involves Cu-catalyzed aerobic oxidative conditions and can utilize ethyl tertiary amines as carbon sources. This approach has been demonstrated to feature broad substrate scope, good functional group tolerance, and the production of diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, efficient routes have been developed for the synthesis of imidazo[1,2-a]pyridine derivatives from ethyl α-benzotriazolyl-α-morpholinoacetate, yielding compounds in moderate to good yields (Yang et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of benzimidazole derivatives reveal that these compounds often exhibit planar geometries with significant electronic interactions between the imidazole and benzene rings, contributing to their chemical stability and reactivity. X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly employed to elucidate these structures and have been instrumental in characterizing various benzimidazole derivatives (Deng et al., 2010).

Chemical Reactions and Properties

Benzimidazole derivatives are known to undergo a variety of chemical reactions, including Michael addition and intramolecular cyclization, which are essential for the synthesis of fluoromethylated imidazo[1,2-a]pyrimidines and benzimidazo[1,2-a]pyrimidines (Jismy et al., 2019). These reactions are facilitated by the activation of C–O bonds and are critical for introducing functional groups that enhance the compound's biological activity.

科学研究应用

荧光和化学反应

化合物 2-{[3-(1-乙基-1H-咪唑-2-基)哌啶-1-基]羰基}-1H-苯并咪唑由于其结构属性,参与了导致荧光性质的反应。例如,已经证明相关苯并咪唑化合物与芳香醛的相互作用可以产生在醇溶液中显着荧光的化合物,这一特性可以应用于化学传感和生物标记应用中 (Gorobets & Abakumov, 2002).

缓蚀

苯并咪唑衍生物在缓蚀中也得到应用。研究表明,这些化合物可以有效保护 N80 钢等金属在酸性环境中免受腐蚀。这一应用在金属保存至关重要的工业过程中至关重要,这些缓蚀剂的效率可以达到很高的百分比,突出了它们在材料科学和工程中的潜力 (Yadav 等,2016).

抗菌活性

对苯并咪唑衍生物的研究也发现了它们作为抗菌剂的潜力。与 2-{[3-(1-乙基-1H-咪唑-2-基)哌啶-1-基]羰基}-1H-苯并咪唑结构相关的化合物已经合成,并显示出显着的抗菌活性,对革兰氏阳性菌和革兰氏阴性菌均有效。这表明开发新的抗生素以对抗耐药菌株是一个有希望的途径 (He 等,2003).

抗结核活性

此外,新型苯并咪唑衍生物已被评估其抗结核活性。一些衍生物对结核分枝杆菌菌株表现出有效的活性,包括对常规药物产生耐药性的菌株。这突出了苯并咪唑化合物在应对结核病和其他分枝杆菌感染的全球挑战方面的潜力 (Yoon 等,2013).

作用机制

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

未来方向

属性

IUPAC Name |

1H-benzimidazol-2-yl-[3-(1-ethylimidazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O/c1-2-22-11-9-19-17(22)13-6-5-10-23(12-13)18(24)16-20-14-7-3-4-8-15(14)21-16/h3-4,7-9,11,13H,2,5-6,10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUVIIKJTXFEPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(benzylthio)propanoyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5545229.png)

![3-(1-methylbutyl)-8-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5545242.png)

![2,7,8-trimethyl-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-quinolinol](/img/structure/B5545250.png)

![3-mercapto-6-methyl-4-[(3,4,5-trimethoxybenzylidene)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B5545262.png)

![5-methyl-1-(4-methylphenyl)-4-[2-(trifluoromethyl)benzoyl]-2-piperazinone](/img/structure/B5545266.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5545274.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5545284.png)

![(3-phenyl-2-propen-1-yl){2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}amine hydrochloride](/img/structure/B5545290.png)

![1-(cyclobutylcarbonyl)-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5545292.png)

![4-[4-(2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5545301.png)